3-Dimethylphosphorylbutanoic acid
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Overview
Description
3-Dimethylphosphorylbutanoic acid is a chemical compound with the molecular formula C6H13O3P. It is known for its unique structure, which includes a phosphoryl group attached to a butanoic acid backbone. This compound is utilized in various scientific research applications due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylbutanoic acid typically involves the phosphorylation of butanoic acid derivatives. One common method includes the reaction of butanoic acid with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Dimethylphosphorylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The phosphoryl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine oxides.
Substitution: Formation of various substituted phosphonates.
Scientific Research Applications
3-Dimethylphosphorylbutanoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis and the development of new compounds.
Biology: The compound is used to study biological interactions and enzyme mechanisms.
Medicine: It is investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Dimethylphosphorylbutanoic acid involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with enzymes and proteins, affecting their activity and function. This interaction is crucial in biochemical pathways where phosphorylation plays a regulatory role .
Comparison with Similar Compounds
- 3-Phosphonobutanoic acid
- 3-Dimethylphosphinylbutanoic acid
- 3-Diethylphosphorylbutanoic acid
Comparison: 3-Dimethylphosphorylbutanoic acid is unique due to its specific phosphoryl group configuration, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in specialized research applications where precise molecular interactions are required .
Properties
IUPAC Name |
3-dimethylphosphorylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O3P/c1-5(4-6(7)8)10(2,3)9/h5H,4H2,1-3H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGBQQYQOGADAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)P(=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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